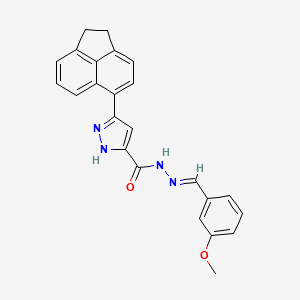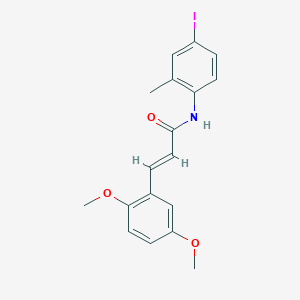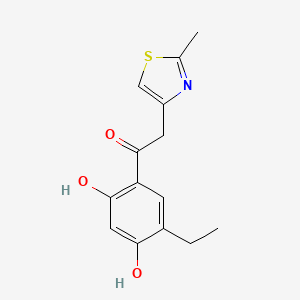
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide is an organic compound that features a benzamide core substituted with a 4-fluorobenzyl group and two nitro groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide typically involves the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved through nitration. This involves treating 4-methylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Fluorobenzylation: The nitrated intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Major Products
Reduction: The major product would be N-(4-aminobenzyl)-4-methyl-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
科学研究应用
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and fluorobenzyl groups on biological systems, including their interactions with proteins and nucleic acids.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro groups could participate in redox reactions, while the fluorobenzyl group might enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzene and N-(4-fluorobenzyl)-4-methyl-3,5-dinitroaniline.
Uniqueness
This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and fluorobenzyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C15H12FN3O5 |
|---|---|
分子量 |
333.27 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12FN3O5/c1-9-13(18(21)22)6-11(7-14(9)19(23)24)15(20)17-8-10-2-4-12(16)5-3-10/h2-7H,8H2,1H3,(H,17,20) |
InChI 键 |
HFYIVXOWTDYRCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692161.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)


